methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate
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Overview
Description
Chromeno[2,3-d]pyrimidines are a class of compounds that have been synthesized and evaluated as potential cytotoxic agents . They are a type of heterocyclic compound, which means they contain a ring structure made up of at least two different elements. In this case, the ring structure contains carbon and nitrogen atoms .
Synthesis Analysis
The synthesis of chromeno[2,3-d]pyrimidines often involves the reaction of certain precursors under specific conditions . For example, one method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides .Molecular Structure Analysis
The molecular structure of these compounds is established based on spectral data, including infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps . The specific reactions will depend on the exact structure of the compound being synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their exact structure. These properties are often determined through various analytical techniques .Scientific Research Applications
Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate has a wide range of potential applications in scientific research. It has been used as a fluorescent dye for imaging and tracking biological processes, such as cell migration and gene expression. It has also been used as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and inflammation. In addition, this compound has been investigated for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
Mechanism of Action
Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound can reduce inflammation and pain. In addition, this compound has been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can lead to oxidative damage and cell death. This compound has also been found to inhibit the activity of certain enzymes involved in the production of nitric oxide, which can lead to vasodilation and improved blood flow.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can reduce inflammation, oxidative damage, and cell death. In vivo studies have shown that this compound can reduce pain and inflammation, improve blood flow, and reduce the risk of certain diseases, such as cancer and diabetes.
Advantages and Limitations for Lab Experiments
Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ability to be synthesized using a variety of methods. This allows researchers to tailor the synthesis of this compound to their specific needs. Additionally, this compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using this compound in lab experiments. This compound is relatively unstable and can degrade over time. In addition, this compound is a relatively new compound and there is still much to be learned about its effects and potential applications.
Future Directions
Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate has a wide range of potential applications in scientific research. Some potential future directions for this compound include further investigation of its therapeutic potential, development of new synthetic methods, and exploration of its potential as an imaging dye. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and to determine its efficacy in clinical trials. Finally, future research should focus on the development of new ways to synthesize this compound and to improve its stability.
Synthesis Methods
Methyl 4-{4-oxo-3H,4H,5H-chromeno[2,3-d]pyrimidin-2-yl}benzoate can be synthesized using a variety of methods. One of the most common methods is the Mannich reaction, which is a three-step process that involves reacting an aldehyde, a primary amine, and a carboxylic acid. The Mannich reaction produces a product with a chromeno[2,3-d]pyrimidin-2-yl group attached to a benzene ring. The product can then be methylated with a methylating agent, such as dimethyl sulfate, to yield this compound.
properties
IUPAC Name |
methyl 4-(4-oxo-3,5-dihydrochromeno[2,3-d]pyrimidin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-24-19(23)12-8-6-11(7-9-12)16-20-17(22)14-10-13-4-2-3-5-15(13)25-18(14)21-16/h2-9H,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEFRJJXYSQCDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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